molecular formula C22H27ClN2O3S B258493 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide

Cat. No. B258493
M. Wt: 435 g/mol
InChI Key: OTGWBENDFPYEEN-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide, also known as BZP-MMS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been studied for its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This mechanism of action suggests that N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide may have potential as a treatment for neurological disorders that involve the dysregulation of dopamine and serotonin neurotransmitters.
Biochemical and Physiological Effects:
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. Additionally, N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide has been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide for lab experiments is its potential as a therapeutic agent for neurological disorders. However, there are also limitations to using N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to develop effective treatments. Additionally, the potential side effects of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide are not fully understood, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide that may have improved pharmacological properties.

Synthesis Methods

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide involves the reaction of 4-benzylpiperidine with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide has been studied for its potential use as a therapeutic agent in various scientific research applications. One of the primary areas of research is in the field of neuroscience, where N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C22H27ClN2O3S/c1-17-20(23)9-6-10-21(17)25(29(2,27)28)16-22(26)24-13-11-19(12-14-24)15-18-7-4-3-5-8-18/h3-10,19H,11-16H2,1-2H3

InChI Key

OTGWBENDFPYEEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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